molecular formula C22H18N4O2S B11471276 13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11471276
M. Wt: 402.5 g/mol
InChI Key: VKOTYUBSBCSHDR-UHFFFAOYSA-N
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Description

13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:

Mechanism of Action

The mechanism by which 13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one apart from similar compounds is its specific combination of functional groups and tricyclic structure

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

13-(methoxymethyl)-11-methyl-4-phenyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C22H18N4O2S/c1-14-12-16(13-28-2)17-18-19(29-21(17)23-14)22(27)26(25-10-6-7-11-25)20(24-18)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3

InChI Key

VKOTYUBSBCSHDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)N(C(=N3)C4=CC=CC=C4)N5C=CC=C5)SC2=N1)COC

Origin of Product

United States

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